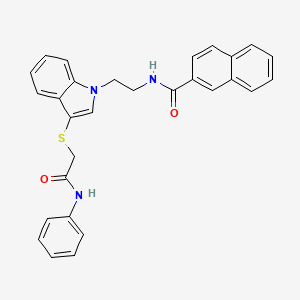
3-cyclopentyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is of interest due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 3,4-dihydroisoquinoline - 3,4-dihydroisoquinoline can be synthesized through the Pictet-Spengler reaction, starting from a β-phenylethylamine derivative and an aldehyde.
Step 2: Sulfonylation - The 3,4-dihydroisoquinoline is then sulfonylated using a sulfonyl chloride to introduce the sulfonyl group.
Step 3: Alkylation - The sulfonylated product is subjected to alkylation using bromoethylamine or a similar reagent to introduce the 2-ethylamine side chain.
Step 4: Amidation - Finally, the alkylated product is reacted with cyclopentanecarbonyl chloride to form the amide bond, resulting in 3-cyclopentyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide.
Industrial Production Methods:
The industrial production of this compound would involve optimization of the above synthetic routes for scalability, using batch or continuous flow processes to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts would be fine-tuned to achieve efficient production.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopentyl and isoquinoline rings, forming various oxidized products.
Reduction: Reduction reactions can target the sulfonyl group or the isoquinoline ring, leading to different reduced forms.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be used in substitution reactions.
Major Products:
The major products formed from these reactions would vary based on the specific reagents and conditions used but may include hydroxylated, hydrogenated, or functionalized derivatives of the parent compound.
科学的研究の応用
Chemistry:
This compound can serve as a building block for synthesizing more complex molecules, used in various organic synthesis applications.
Biology:
Studies may investigate its biological activity, such as enzyme inhibition or receptor binding, potentially leading to new bioactive compounds.
Medicine:
Its structural features suggest potential for drug development, particularly in targeting central nervous system disorders or other therapeutic areas.
Industry:
Industrial applications could include its use as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, or materials science.
作用機序
Molecular Targets and Pathways:
The exact mechanism of action would depend on its specific biological activity. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the target enzyme, blocking its function.
It may interact with specific receptors or transporters, altering signaling pathways involved in various physiological processes.
類似化合物との比較
N-cyclopentyl-N'-sulfonyl-3,4-dihydroisoquinoline derivatives.
Propanamide derivatives with varying side chains and functional groups.
Uniqueness:
The unique combination of the 3,4-dihydroisoquinoline, sulfonyl, and cyclopentyl moieties in this compound distinguishes it from other similar compounds.
Its specific structural arrangement may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
This is a brief dive into the fascinating world of 3-cyclopentyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide. Science truly never stops thrilling us, doesn't it?
特性
IUPAC Name |
3-cyclopentyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c22-19(10-9-16-5-1-2-6-16)20-12-14-25(23,24)21-13-11-17-7-3-4-8-18(17)15-21/h3-4,7-8,16H,1-2,5-6,9-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOSVKXXMPDHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2993250.png)



![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2993256.png)



![N-(4-fluorobenzyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2993261.png)
![(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2993262.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide](/img/structure/B2993264.png)


![rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis](/img/structure/B2993271.png)
